Pinostilbenoside

Description

Properties

IUPAC Name |

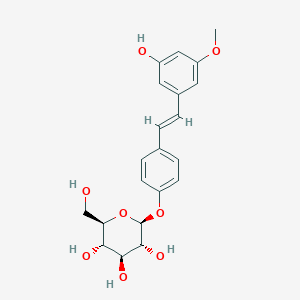

(2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-27-16-9-13(8-14(23)10-16)3-2-12-4-6-15(7-5-12)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-26H,11H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIISUZGWBIPYEJ-DXKBKAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)O)/C=C/C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301151908 | |

| Record name | 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58762-96-2 | |

| Record name | 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58762-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pinostilbenoside: A Comprehensive Technical Guide to Natural Sources and Plant-Based Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of pinostilbenoside, a stilbenoid of significant interest for its potential pharmacological activities. The document details its natural sources, quantitative distribution in various plant species, and a thorough examination of the methodologies for its extraction and purification. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and the development of novel therapeutics.

Natural Sources of this compound

This compound is a naturally occurring stilbene glycoside found predominantly within the plant kingdom. Stilbenes, as a class of compounds, are secondary metabolites that play a role in plant defense mechanisms. The primary plant families known to contain this compound and other stilbenoids are the Pinaceae and Gnetaceae families.

Extensive research has identified several species within the Pinus (pine) genus as rich sources of this compound. Notably, it has been isolated from the bark of several pine species, which is often considered a byproduct of the forestry industry, making it an attractive and sustainable source. Species that have been scientifically verified to contain this compound include:

-

Pinus cembra (Swiss stone pine): The bark of this species has been a subject of phytochemical investigation, leading to the successful isolation of this compound.[1][2]

-

Pinus sibirica (Siberian pine): Similar to other pines, the bark of this species is a known source of various stilbenes, including this compound.

-

Pinus koraiensis (Korean pine): This species has been analyzed for its stilbene content, with this compound being one of the identified compounds.[3]

Beyond the Pinaceae family, this compound has also been reported in species from the Gnetum genus, expanding the potential botanical sources for this compound.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant. Environmental factors and the time of harvest can also influence the yield. The following table summarizes the available quantitative data for this compound in various plant sources.

| Plant Species | Plant Part | This compound Content (mg/g of Dry Weight) | Reference |

| Pinus koraiensis | Bark (Winter) | 28.4 | [3] |

| Pinus koraiensis | Bark (Spring) | Not explicitly quantified, but total stilbenes lower than winter | [3] |

| Pinus koraiensis | Bark (Summer) | Not explicitly quantified, but total stilbenes lower than winter | [3] |

| Pinus koraiensis | Bark (Autumn) | Not explicitly quantified, but total stilbenes lower than winter | [3] |

| Pinus koraiensis | Young Branches (Winter) | 3.2 | [3] |

| Pinus koraiensis | Wood (Winter) | Not explicitly quantified, but a major stilbene present | [3] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from plant matrices involves a multi-step process that typically includes extraction, fractionation, and final purification using various chromatographic techniques. The following sections detail the methodologies that have been successfully employed.

General Workflow for this compound Isolation

The overall process for isolating this compound can be visualized as a sequential workflow, starting from the plant material and culminating in the purified compound.

Detailed Experimental Methodologies

A. Extraction of this compound from Pinus cembra Bark

This protocol is adapted from a study that successfully isolated this compound from Pinus cembra bark.[1]

-

Plant Material Preparation: Dried bark of Pinus cembra (150 g) is powdered to a fine consistency to increase the surface area for extraction.

-

Extraction: The powdered bark is extracted with 1.5 L of 80% aqueous methanol. The mixture is stirred using a magnetic stirrer at 500 rpm for 1 hour. This process is repeated three times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are combined and the methanol is removed under reduced pressure using a rotary evaporator to yield a concentrated aqueous extract.

-

Lyophilization: The concentrated aqueous extract is then freeze-dried to obtain a crude powder.

-

Fractionation: A portion of the crude extract is subjected to further separation. The extract is dissolved in water and partitioned successively with diethyl ether and ethyl acetate. The ethyl acetate fraction, which is enriched with stilbenes, is collected and concentrated.

-

Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography for further purification.

-

Stationary Phase: Silica gel is a commonly used stationary phase. Other options include Sephadex LH-20 or reversed-phase C18 silica gel.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography showing the presence of this compound (as determined by thin-layer chromatography or analytical HPLC) are pooled and subjected to preparative HPLC for final purification.

-

Column: A reversed-phase C18 column is suitable for this purpose.

-

Mobile Phase: A gradient of water (often with a small percentage of acid like formic or acetic acid to improve peak shape) and methanol or acetonitrile is used.

-

-

Structure Elucidation: The purity and identity of the isolated this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

B. General Considerations for Isolation

-

Solvent Selection: The choice of solvent for the initial extraction is crucial. Alcohols, such as methanol and ethanol, often mixed with water, are effective for extracting polar glycosides like this compound.

-

Chromatographic Techniques: A combination of different chromatographic methods is often necessary to achieve high purity. Normal-phase chromatography on silica gel separates compounds based on polarity. Reversed-phase chromatography separates based on hydrophobicity. Size-exclusion chromatography (e.g., with Sephadex LH-20) separates molecules based on their size.

-

Monitoring the Separation: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography and to identify fractions containing the target compound. Analytical HPLC provides more detailed information on the purity of the fractions.

Signaling Pathways and Logical Relationships

While this document focuses on the natural sources and isolation of this compound, it is important to note that its biological activities are the driving force behind the interest in this compound. Stilbenes, in general, are known to interact with various cellular signaling pathways. Further research into the specific mechanisms of action of this compound is ongoing. The isolation and purification of this compound are the critical first steps that enable such in-depth biological investigations.

The logical relationship in the discovery and development process of a natural product like this compound can be illustrated as follows:

This guide provides a solid foundation for the initial and crucial stages of this pathway, empowering researchers to efficiently obtain pure this compound for further investigation into its therapeutic potential.

References

The Biosynthesis of Pinostilbenoside in Pinus Species: A Technical Guide for Researchers

Abstract

Pinostilbenoside, a glycosylated and methylated stilbenoid found in various Pinus species, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and for breeding pine varieties with enhanced disease resistance and wood durability. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, compiling current knowledge on the enzymatic steps, key genes, and regulatory aspects. It includes a summary of quantitative data, detailed experimental protocols, and visual diagrams of the metabolic pathway and experimental workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Stilbenoids are a class of phenolic compounds that play a vital role in the defense mechanisms of plants, particularly in the Pinaceae family. This compound, a derivative of pinosylvin, is characterized by the addition of a methyl and a glucose moiety. Its biosynthesis follows the general phenylpropanoid pathway, diverging at the formation of the stilbene backbone and undergoing subsequent modifications. This guide will detail the known and putative steps in the biosynthesis of this compound in Pinus species, with a focus on the key enzymes and their genetic underpinnings.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through stilbenoid-specific branches. The pathway can be broadly divided into three stages: 1) formation of the stilbene core, 2) methylation, and 3) glycosylation.

Stage 1: Formation of the Pinosylvin Core

The initial steps of the pathway are shared with the biosynthesis of other phenylpropanoids, such as flavonoids and lignins.

-

Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .

-

Activation of Cinnamic Acid: Cinnamic acid is then activated to its CoA-thioester, cinnamoyl-CoA. This activation is catalyzed by 4-coumarate-CoA ligase (4CL) .

-

Formation of Pinosylvin: The key step in the formation of the stilbene backbone is the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA. This reaction is catalyzed by stilbene synthase (STS) , specifically pinosylvin synthase in the context of pinosylvin-producing pines.[1]

Stage 2: Methylation of Pinosylvin

Following the formation of the pinosylvin core, a methyl group is added.

-

Pinosylvin to Pinosylvin Monomethyl Ether: The enzyme pinosylvin O-methyltransferase (PMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of pinosylvin, resulting in the formation of pinosylvin monomethyl ether.[2][3] Research on Pinus sylvestris has identified a specific O-methyltransferase, PMT2 , which is highly specific for stilbene substrates.[2][3]

Stage 3: Glycosylation of Pinosylvin Monomethyl Ether

The final step in the biosynthesis of this compound is the attachment of a glucose molecule.

-

Pinosylvin Monomethyl Ether to this compound: This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , which transfers a glucose moiety from UDP-glucose to the remaining free hydroxyl group of pinosylvin monomethyl ether. While the specific UGT responsible for this step in Pinus species has not yet been definitively characterized, it is a critical area of ongoing research.

The following diagram illustrates the biosynthetic pathway of this compound.

References

Pinostilbenoside mechanism of action in cancer cells

An In-Depth Technical Guide on the Core Mechanism of Action of Pinostilbenoside and Related Stilbenoids in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stilbenoids, a class of natural phenolic compounds, have garnered significant attention for their potential therapeutic applications, particularly in oncology. Among these, this compound, a glycoside of pinostilbene found in species such as Pinus cembra, is an emerging compound of interest. While direct research on this compound is nascent, studies on its aglycone, pinostilbene, and structurally similar stilbenoids like pterostilbene and pinosylvin, provide a foundational understanding of its probable anticancer mechanisms. This technical guide synthesizes the current knowledge on how these compounds exert their effects on cancer cells, focusing on the induction of apoptosis, cell cycle arrest, inhibition of metastasis, and modulation of critical signaling pathways. This document serves as a resource for researchers aiming to explore the therapeutic potential of this compound and related molecules.

Introduction to this compound

This compound is a naturally occurring stilbene glycoside isolated from the bark of Pinus cembra L.[1]. It belongs to the stilbenoid family, which includes well-studied compounds like resveratrol and pterostilbene. Structurally, it is a glucoside of pinostilbene (3,5-dihydroxy-4'-methoxy-trans-stilbene). The biological activity of many glycosides is often attributed to their aglycone form (the non-sugar component), which is released upon metabolism. Therefore, understanding the mechanisms of related, more extensively studied stilbenoids such as pterostilbene and pinosylvin is crucial for predicting the anticancer potential of this compound. These compounds are known to possess anti-inflammatory, antioxidant, and potent anticancer properties, making them promising candidates for further investigation in cancer therapy[1][2].

Core Anticancer Mechanisms

The anticancer activity of this compound and related stilbenoids is multifaceted, involving the modulation of numerous cellular processes that are critical for cancer cell survival, proliferation, and dissemination.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism by which these stilbenoids eliminate cancer cells. They trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway is initiated by mitochondrial stimuli such as oxidative stress[3]. Stilbenoids like pterostilbene have been shown to induce the generation of Reactive Oxygen Species (ROS) in cancer cells[3]. This leads to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then forms an "apoptosome" with Apaf-1 and procaspase-9, leading to the activation of a caspase cascade[3][4]. Key effector caspases, such as caspase-3, are activated, which then cleave cellular substrates like poly(ADP-ribose) polymerase (PARP), ultimately leading to cell death[5][6]. The process also involves the upregulation of pro-apoptotic Bcl-2 family proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1[4][7].

-

Extrinsic Pathway: This pathway is triggered by the binding of ligands to cell surface death receptors, such as Fas. Pterostilbene has been shown to induce apoptosis via the Fas/FasL pathway, leading to the activation of initiator caspase-8, which in turn activates the downstream executioner caspases[3][5].

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation resulting from a dysregulated cell cycle. This compound-related compounds can halt this progression at various checkpoints.

-

G1 Phase Arrest: Pterostilbene has been observed to block cell cycle progression at the G1 phase in human gastric carcinoma cells[5]. This is achieved by upregulating cyclin-dependent kinase (CDK) inhibitors such as p21, p27, and p16, and the tumor suppressor protein p53[5][8]. These inhibitors bind to and inactivate CDK-cyclin complexes (e.g., Cdk2, Cdk4, Cdk6, Cyclin A, Cyclin E), preventing the phosphorylation of the retinoblastoma (Rb) protein and thus blocking the transition from G1 to S phase[5].

-

S and G2/M Phase Arrest: At different concentrations and in various cell lines, stilbenoids can also induce S-phase or G2/M phase arrest[6][8]. For instance, pterostilbene treatment markedly induced S-phase cell cycle arrest in T-cell leukemia/lymphoma cells[6]. This is often accompanied by the downregulation of key proteins for that phase, such as cdc25A, cyclin A2, and CDK2[6].

Inhibition of Metastasis

Metastasis is the primary cause of cancer-related mortality. Stilbenoids have demonstrated the ability to interfere with this multi-step process.

-

Inhibition of Invasion and Migration: Pinosylvin has been shown to suppress the invasion and migration of oral cancer cells[1]. This is often achieved by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, a crucial step for cancer cell invasion[9].

-

Reversal of Epithelial-Mesenchymal Transition (EMT): A derivative of pterostilbene, Pterostilbene-isothiocyanate (PTER-ITC), has been found to revert EMT, a process where cancer cells gain migratory and invasive properties. PTER-ITC achieves this by blocking the activation of NF-κB, which leads to the transcriptional repression of its target genes, Snail1 and Twist, key regulators of EMT[10].

-

Targeting Metastasis-Associated Proteins: Pterostilbene can inhibit tumor growth and metastasis by targeting metastasis-associated protein 1 (MTA1), a component of the nucleosome remodeling and deacetylation (NuRD) co-repressor complex[11][12][13]. Inhibition of MTA1 leads to increased p53 acetylation, a higher apoptotic index, and reduced angiogenesis[11][13].

Modulation of Key Signaling Pathways

The anticancer effects of these stilbenoids are underpinned by their ability to modulate complex intracellular signaling networks that are frequently dysregulated in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its overactivation is common in many cancers[14][15][16]. Pinosylvin and other related compounds inhibit this pathway, leading to reduced cancer cell proliferation and survival[2][9]. Pinocembrin, a structurally similar flavonoid, has been shown to suppress the PI3K/Akt pathway in breast cancer cells[17]. Inhibition of this pathway prevents the phosphorylation and activation of Akt, which in turn affects its downstream targets, including mTOR and NF-κB, thereby promoting apoptosis and inhibiting cell growth[7][17].

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK pathway, are crucial for transducing extracellular signals to regulate cellular processes like proliferation, differentiation, and apoptosis[18][19]. Dysregulation of this pathway is a hallmark of many cancers[18]. Pinosylvin has been shown to suppress the invasion and migration of oral cancer cells by inhibiting the phosphorylation of ERK1/2[1]. Similarly, pterostilbene inhibits the ERK1/2 pathway in T-cell leukemia/lymphoma cells[6]. By inhibiting key kinases in this cascade (e.g., RAF, MEK, ERK), these compounds can block the signaling that drives cancer cell proliferation and survival[2][9].

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in inflammation, immunity, and cell survival[20]. Its constitutive activation is a feature of many cancers, where it promotes cell proliferation, suppresses apoptosis, and facilitates metastasis[21][22][23]. Pterostilbene has been shown to inhibit the NF-κB pathway in ovarian cancer cells[4]. PTER-ITC, a pterostilbene derivative, blocks NF-κB activation by preventing the formation of the IKK complex, which is essential for the degradation of the NF-κB inhibitor, IκB[10]. This inhibition prevents the nuclear translocation of NF-κB, thereby downregulating the expression of its pro-survival and pro-metastatic target genes[10].

Quantitative Data Summary

The following tables summarize quantitative data from studies on pterostilbene and related compounds, demonstrating their potent anticancer effects across various cancer cell lines.

Table 1: Cytotoxicity (IC50 Values) of Stilbenoids in Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 Value | Citation |

| Pterostilbene | Jurkat (T-cell leukemia) | MTT | ~40 µM (48h) | [6] |

| Pterostilbene | Hut-78 (T-cell lymphoma) | MTT | ~45 µM (48h) | [6] |

| BCS | A549 (Human lung cancer) | MTT | 0.03 µM | [24] |

| trans-isomer of BCS | A549 (Human lung cancer) | MTT | 6.36 µM | [24] |

| Resveratrol | A549 (Human lung cancer) | MTT | 33.0 µM | [24] |

| *BCS: 3,4,5-trimethoxy-4'-bromo-cis-stilbene, a synthetic stilbenoid analog. |

Table 2: Effect of Pterostilbene on Cell Cycle Distribution in Jurkat Cells

| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Citation |

| Control | 45.1 ± 2.3 | 39.5 ± 1.8 | 15.4 ± 0.9 | [6] |

| Pterostilbene (40 µM) | 30.2 ± 1.5 | 55.8 ± 2.1 | 14.0 ± 1.2 | [6] |

| Pterostilbene (80 µM) | 25.6 ± 1.7 | 62.3 ± 2.5 | 12.1 ± 1.1 | [6] |

| (Data presented as mean ± SD, adapted from graphical representation in source) |

Table 3: Effect of Pterostilbene on Apoptosis in T-Cell Leukemia/Lymphoma Cells (48h)

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Citation |

| Jurkat | Control | < 5% | [6] |

| Jurkat | Pterostilbene (40 µM) | ~40% | [6] |

| Hut-78 | Control | < 5% | [6] |

| Hut-78 | Pterostilbene (40 µM) | ~35% | [6] |

| (Data estimated from graphical representation in source) |

Key Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to elucidate the mechanisms of action of stilbenoids.

Cell Viability Assay (MTT Assay)

-

Principle: Measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

-

Protocol:

-

Seed cancer cells (e.g., 5x10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound (e.g., this compound) for specified time periods (e.g., 24, 48, 72 hours).

-

Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with the compound for the desired time.

-

Harvest cells (including floating cells) and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells immediately using a flow cytometer.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Protocol:

-

Culture and treat cells with the test compound.

-

Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells to remove ethanol.

-

Treat cells with RNase A to degrade RNA and prevent its staining.

-

Stain the cells with PI solution.

-

Analyze the DNA content using a flow cytometer.

-

Western Blotting

-

Principle: A technique to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

-

Protocol:

-

Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, Akt, ERK, Caspase-3).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Conclusion and Future Directions

The available evidence on pinosylvin and pterostilbene strongly suggests that this compound holds significant potential as an anticancer agent. Its probable mechanism of action is comprehensive, involving the induction of apoptosis and cell cycle arrest, the inhibition of metastasis, and the modulation of key oncogenic signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB. The superior bioavailability of methylated stilbenoids like pterostilbene compared to resveratrol suggests that this compound may also possess favorable pharmacokinetic properties, a critical aspect for clinical translation[25][26].

Future research should focus on:

-

Direct Evaluation: Conducting comprehensive in vitro and in vivo studies specifically on purified this compound to confirm and quantify its anticancer activities.

-

Pharmacokinetics: Determining the bioavailability and metabolic fate of this compound to understand how it is processed in the body.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents to potentially enhance efficacy and overcome drug resistance.

-

Target Identification: Utilizing advanced molecular techniques to precisely identify the direct binding targets of this compound within cancer cells.

This technical guide provides a foundational framework for researchers and drug development professionals to pursue the investigation of this compound as a novel therapeutic strategy in the fight against cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Pinosylvin as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptotic and Nonapoptotic Activities of Pterostilbene against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pterostilbene induces apoptosis and cell cycle arrest in human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pterostilbene Induces Cell Apoptosis and Cell Cycle Arrest in T-Cell Leukemia/Lymphoma by Suppressing the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pterostilbene as a Phytochemical Compound Induces Signaling Pathways Involved in the Apoptosis and Death of Mutant P53-Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pterostilbene-isothiocyanate inhibits breast cancer metastasis by selectively blocking IKK-β/NEMO interaction in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pterostilbene acts through metastasis-associated protein 1 to inhibit tumor growth, progression and metastasis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pterostilbene Acts through Metastasis-Associated Protein 1 to Inhibit Tumor Growth, Progression and Metastasis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pterostilbene Acts through Metastasis-Associated Protein 1 to Inhibit Tumor Growth, Progression and Metastasis in Prostate Cancer | PLOS One [journals.plos.org]

- 14. ptacts.uspto.gov [ptacts.uspto.gov]

- 15. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

- 17. Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pterostilbene simultaneously induces apoptosis, cell cycle arrest and cyto-protective autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Properties and Bioactivity of Pinostilbenoside

Executive Summary: Pinostilbenoside is a stilbene glycoside, a class of natural phenolic compounds recognized for their diverse biological activities. Structurally, it is a glycosylated and monomethylated derivative of resveratrol, features that significantly influence its stability, solubility, and bioavailability. This document provides an in-depth analysis of the pharmacological properties of this compound, with a focus on its anticancer, anti-inflammatory, and antioxidant activities. While research on the glycoside form is emerging, much of its mechanism is inferred from its well-studied aglycone, pinosylvin (also known as pinostilbene). This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers and drug development professionals.

Introduction and Structural Significance

This compound is a naturally occurring stilbenoid found in plants such as the bark of Pinus cembra.[1][2] Stilbenes are secondary metabolites known for a wide spectrum of health benefits, including antidiabetic, antimicrobial, antioxidant, antitumor, and neuroprotective properties.[2]

The bioactivity and pharmacokinetic profile of this compound are intrinsically linked to its chemical structure:

-

Glycosylation: The presence of a glucose moiety generally enhances the water solubility and stability of stilbenes, which can positively impact their intestinal absorption and overall bioavailability.[2]

-

Methylation: The methoxy group on the stilbene backbone increases lipophilicity.[1] This modification can improve the molecule's ability to cross cellular membranes, potentially leading to enhanced bioactivity compared to its non-methylated counterparts.[1]

Pharmacological Properties and Bioactivity

Anticancer and Cytotoxic Activity

This compound has demonstrated significant potential as an anticancer agent. Studies have shown its efficacy in reducing cell viability and suppressing the proliferation of various cancer cell lines.[1] Notably, it has shown greater efficacy than its counterpart resveratroloside in reducing the viability of human cervical carcinoma (HeLa) cells and appears to induce cell death through non-apoptotic mechanisms.[1][2] The cytotoxic effects of its aglycone, pinostilbene, have been documented across multiple cancer types, including colon, breast, lung, and prostate cancer.[3][4]

| Compound | Cancer Cell Line | Cell Type | IC₅₀ Value (µM) | Reference |

| Pinostilbene | PC3 | Prostate | 38 | [3] |

| Pinostilbene | PC3M | Prostate (metastatic) | 6.43 | [4] |

| Pinostilbene | DU145 | Prostate | 3.6 | [4] |

| Pinostilbene | LNCaP | Prostate | 22.42 | [4] |

| Pinostilbene | 22Rv1 | Prostate | 26.35 | [4] |

| Pinostilbene | MCF-7 | Breast | 29 | [3] |

| Pinostilbene | A549 | Lung | 42 | [3] |

| Pinostilbene | HepG2 | Liver | 33 | [3] |

| Pinostilbene | HCT116 | Colon | ~22.4 | [5] |

| This compound | HeLa | Cervical | Efficacy in reducing viability noted, specific IC50 not provided. | [1] |

The anticancer mechanisms are believed to involve the modulation of critical signaling pathways that control cell survival, proliferation, and apoptosis. The aglycone, pinosylvin, has been shown to block the activation of proteins in the PI3K/Akt/GSK-3β and FAK/c-Src/ERK signaling pathways in colorectal cancer cells.[3]

References

- 1. Pharmacokinetics of selected stilbenes: rhapontigenin, piceatannol and pinosylvin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. Pterostilbene in the treatment of inflammatory and oncological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preliminary screening of Pinostilbenoside biological activities

An In-Depth Technical Guide to the Preliminary Screening of Pinostilbenoside's Biological Activities

Introduction

This compound, a stilbene glycoside, is a naturally occurring compound found in various plant species, including Pinus cembra L. bark.[1][2] As a glycoside of pinostilbene, it belongs to the stilbenoid family, a class of compounds renowned for its diverse pharmacological effects, with resveratrol being its most famous member. The preliminary screening of this compound and its aglycone, pinostilbene, has revealed a spectrum of biological activities, positioning it as a compound of interest for further therapeutic investigation. This technical guide provides a comprehensive overview of the initial research into its antioxidant, anticancer, neuroprotective, and anti-inflammatory properties, complete with experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Antioxidant Activity

The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in a multitude of pathological conditions. This compound has been evaluated for its antioxidant capacity, primarily through radical scavenging assays.

Data Presentation: Antioxidant Assays

Compared to its aglycone (pinostilbene) and other well-known antioxidants, this compound has demonstrated modest activity in initial in vitro screenings.

| Compound/Extract | Assay | Concentration | Scavenging Effect (%) | Source |

| This compound | DPPH Radical Scavenging | 166.67 µg/mL | 14.67 ± 0.51% | [1] |

| Resveratroloside | DPPH Radical Scavenging | 166.67 µg/mL | 19.88 ± 0.97% | [1] |

| Raw Pinus cembra Bark Extract | DPPH Radical Scavenging | 166.67 µg/mL | 72.32 ± 0.69% | [1] |

| Catechin (Positive Control) | DPPH Radical Scavenging | 166.67 µg/mL | 95.74 ± 0.05% | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method for assessing the free radical scavenging ability of a compound.[3]

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a characteristic deep purple color, showing a strong absorption maximum at approximately 517 nm.[4] When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow. The degree of discoloration, measured spectrophotometrically, is indicative of the compound's scavenging activity.

Methodology:

-

Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).[3]

-

Sample Preparation: The test compound (this compound) is dissolved in the same solvent to create a stock solution, from which serial dilutions are made to test various concentrations.

-

Reaction: An aliquot of the sample solution (e.g., 100 µL) is mixed with an aliquot of the DPPH solution (e.g., 100 µL) in a 96-well microplate.[5]

-

Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes) to allow the reaction to reach completion.[5]

-

Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Positive Control: A known antioxidant, such as ascorbic acid, catechin, or Trolox, is used as a positive control for comparison.[1]

Visualization: Antioxidant Screening Workflow

Caption: Workflow for DPPH radical scavenging assay.

Anticancer Activity

Preliminary studies have shown that this compound possesses greater efficacy in reducing cell viability and suppressing proliferation in cancer cells compared to its antioxidant activity.[1][2]

Data Presentation: Cytotoxic and Anti-proliferative Effects

This compound has been evaluated against human cervical carcinoma (HeLa) cells.

| Activity Assessed | Cell Line | Concentration | Observation | Source |

| Cell Cycle Arrest | HeLa | 25 µg/mL | Arrest at S phase | [1] |

| Cell Cycle Arrest | HeLa | 50 µg/mL | Arrest at sub-G1 phase | [1] |

| Cell Proliferation | HeLa | 25 µg/mL | Significant reduction in proliferation | [2] |

Note: Pinostilbene, the aglycone of this compound, has shown inhibitory effects on human colon cancer cells.[6]

Experimental Protocol: Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HeLa) are seeded into a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated (e.g., for 4 hours at 37°C) to allow the formazan crystals to form.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Visualization: Potential Anticancer Signaling Pathway

Stilbenoids often exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. While the specific pathways for this compound are still under investigation, related compounds like pterostilbene and pinosylvin have been shown to target the PI3K/Akt and MAPK/ERK pathways.[7][8][9]

Caption: Potential anticancer signaling pathways modulated by stilbenoids.

Neuroprotective Activity

Pinostilbene, the aglycone of this compound, has demonstrated potent neuroprotective effects against toxin-induced neurotoxicity in cell models, suggesting a promising avenue of research for this compound.[6][10]

Data Presentation: Key Neuroprotective Findings

Studies on pinostilbene in SH-SY5Y human neuroblastoma cells, a model for Parkinson's disease research, have yielded significant results.

| Model System | Toxin | Effect of Pinostilbene | Mechanism | Source |

| SH-SY5Y Cells | 6-OHDA | Dose-dependent reduction in LDH release and caspase-3 activity | Attenuation of JNK and c-Jun phosphorylation | [6][10] |

| SH-SY5Y Cells | Dopamine | Protection against decreased cell viability | Modulation of ERK1/2 pathways | [11] |

| C57BL/6 Mice | Aging | Inhibition of age-related motor function decline | Not fully defined | [11] |

Notably, the uptake of pinostilbene into SH-SY5Y cells was found to be significantly higher than that of resveratrol, which may contribute to its enhanced neuroprotective activity.[6][10]

Experimental Protocol: 6-OHDA-Induced Neurotoxicity Assay

Principle: 6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively destroys dopaminergic and noradrenergic neurons. In vitro, it is used to induce oxidative stress and cell death in neuronal cell lines like SH-SY5Y, mimicking some aspects of Parkinson's disease. The neuroprotective effect of a compound is assessed by its ability to prevent or reduce 6-OHDA-induced cell death.

Methodology:

-

Cell Culture: SH-SY5Y cells are cultured under standard conditions.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., pinostilbene) for a specified duration (e.g., 1-2 hours).

-

Toxin Exposure: 6-OHDA is added to the cell culture medium to induce neurotoxicity. The cells are then incubated for an additional period (e.g., 24 hours).

-

Assessment of Cell Death:

-

LDH Assay: The release of lactate dehydrogenase (LDH), a cytosolic enzyme released upon cell lysis, into the culture medium is measured as an indicator of cytotoxicity.

-

Caspase-3 Activity Assay: The activity of caspase-3, a key executioner enzyme in apoptosis, is measured using a fluorometric or colorimetric substrate.

-

-

Mechanism Analysis (Western Blot): To investigate the underlying signaling pathways, cell lysates are collected. Proteins of interest (e.g., phosphorylated JNK, c-Jun, ERK1/2) are separated by SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

Visualization: Neuroprotective Signaling Pathway

Pinostilbene's neuroprotective effects are linked to the inhibition of stress-activated protein kinase pathways.

Caption: Pinostilbene inhibits the JNK/c-Jun neurotoxic signaling pathway.

Other Potential Biological Activities

Preliminary reports and studies on related stilbenoids suggest that this compound may also possess anti-inflammatory and enzyme-inhibiting properties.[12][13]

-

Anti-inflammatory Effects: Pinosylvin, another related stilbenoid, has been shown to reduce the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS, potentially through the inactivation of the NF-κB and PI3K/Akt pathways.[13][14]

-

Enzyme Inhibition: Pinostilbene has been reported to have antityrosinase and α-glucosidase inhibitory activities, suggesting potential applications in cosmetics and diabetes management, respectively.[12]

Experimental Protocol: General Enzyme Inhibition Assay

Principle: Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.[15] The activity is typically measured by monitoring the formation of a product or the depletion of a substrate over time, often using a chromogenic or fluorogenic substrate.[15]

Methodology:

-

Reaction Mixture: The enzyme, a suitable buffer, and the test compound (inhibitor) at various concentrations are pre-incubated together in a microplate well.

-

Initiation: The reaction is initiated by adding the specific substrate for the enzyme.

-

Detection: The plate is placed in a microplate reader, and the change in absorbance or fluorescence is measured kinetically over a set period.

-

Calculation: The initial reaction velocity (rate) is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated.

-

Mechanism Study: To determine the type of inhibition (e.g., competitive, noncompetitive), the assay is repeated with varying concentrations of both the substrate and the inhibitor.[16]

Conclusion and Future Directions

The preliminary screening of this compound and its related compounds reveals a molecule with multifaceted biological potential. While its antioxidant activity appears modest, its anticancer and the potent neuroprotective effects of its aglycone are particularly promising.[1][10] The observed activities warrant more in-depth investigation into the specific molecular mechanisms and signaling pathways involved.[1] Future research should focus on cytotoxicity against a broader range of cancer cell lines, exploration of in vivo efficacy in animal models for neurodegenerative diseases, and further elucidation of its anti-inflammatory and enzyme-inhibiting properties.[1] The development of appropriate delivery systems could also be crucial for enhancing the bioavailability and therapeutic potential of this compound.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. Stilbene Glycosides in Pinus cembra L. Bark: Isolation, Characterization, and Assessment of Antioxidant Potential and Antitumor Activity on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Silico Antioxidant Activity of Novel Peptides Prepared from Paeonia Ostii ‘Feng Dan’ Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pinosylvin as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential Anticancer Activity of Pterostilbene Against Three Subtypes of Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protective effects of pinostilbene, a resveratrol methylated derivative, against 6-hydroxydopamine-induced neurotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Resveratrol and pinostilbene confer neuroprotection against aging-related deficits through an ERK1/2 dependent-mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

- 13. Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pinostilbenoside from Pine Bark: A Technical Guide to Its Discovery, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinostilbenoside, a stilbene glycoside naturally occurring in the bark of pine species, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and detailed characterization of this compound. It includes a summary of its physicochemical and spectral data, alongside a thorough examination of its biological activities, with a focus on its antioxidant and cytotoxic effects against human cervical cancer cells. Detailed experimental protocols for key assays and visualizations of the isolation process and a proposed signaling pathway for its cell cycle inhibitory effects are presented to facilitate further research and development.

Discovery and Sourcing

This compound is a naturally occurring stilbene glycoside that has been successfully isolated from the bark of several pine species, including Pinus cembra L.[1]. Stilbenes are a class of plant secondary metabolites known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties[1]. The glycosylation of the stilbene core in this compound is thought to enhance its water solubility and bioavailability, making it a compound of interest for pharmaceutical development.

Physicochemical and Spectroscopic Characterization

The definitive identification and characterization of this compound have been accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

NMR Spectroscopic Data

The structural elucidation of this compound was confirmed by ¹H and ¹³C NMR spectroscopy. The chemical shifts are indicative of a trans-stilbene scaffold with a methoxy group and a glucopyranoside moiety.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| Stilbene Moiety | ||

| 1 | 129.0 | - |

| 2 | 128.8 | 7.39 (d, 8.6) |

| 3 | 116.2 | 6.82 (d, 8.6) |

| 4 | 159.4 | - |

| 5 | 105.8 | 6.51 (d, 2.2) |

| 6 | 159.2 | - |

| 7 | 102.5 | 6.25 (t, 2.2) |

| 8 | 139.8 | - |

| α | 128.7 | 7.01 (d, 16.3) |

| β | 126.9 | 6.88 (d, 16.3) |

| OCH₃ | 55.6 | 3.78 (s) |

| Glucopyranoside Moiety | ||

| 1' | 102.1 | 4.88 (d, 7.3) |

| 2' | 75.1 | 3.48 (m) |

| 3' | 78.2 | 3.44 (m) |

| 4' | 71.6 | 3.40 (m) |

| 5' | 77.9 | 3.45 (m) |

| 6'a | 62.8 | 3.91 (dd, 12.1, 2.3) |

| 6'b | 3.71 (dd, 12.1, 5.4) |

Data sourced from studies on this compound isolated from Pinus cembra L. bark.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) in negative ion mode was used to determine the exact mass of this compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₁H₂₄O₈ |

| Calculated Mass [M-H]⁻ | 403.1400 |

| Measured Mass [M-H]⁻ | 403.1395 |

Data confirms the elemental composition and molecular weight of this compound.

Biological Activity

This compound has demonstrated notable biological activities, particularly as an antioxidant and a cytotoxic agent against cancer cells.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using standard in vitro assays.

Table 3: Antioxidant Activity of this compound

| Assay | IC₅₀ / EC₅₀ (µg/mL) |

| DPPH Radical Scavenging Activity | > 100 |

| Reducing Power Assay | > 100 |

This compound exhibits weak direct antioxidant activity in these assays compared to standards like ascorbic acid.

Cytotoxic Activity against HeLa Cells

This compound has shown significant dose-dependent cytotoxic effects on human cervical carcinoma (HeLa) cells.

Table 4: Effect of this compound on HeLa Cell Viability

| Concentration (µg/mL) | Cell Viability (%) |

| 25 | ~75% |

| 50 | ~50% |

| 100 | 29.73 ± 0.41 |

Data represents cell viability after 48 hours of exposure.

Induction of Cell Death and Cell Cycle Arrest

Further investigation into the mechanism of cytotoxicity revealed that this compound induces non-apoptotic cell death and arrests the cell cycle in the S-phase.

Table 5: Effect of this compound on HeLa Cell Cycle Distribution

| Treatment | % of Cells in G₀/G₁ Phase | % of Cells in S Phase | % of Cells in G₂/M Phase | % of Cells in Sub-G₁ Phase |

| Control | 65.12 ± 1.21 | 17.53 ± 0.78 | 11.32 ± 0.98 | 6.03 ± 0.55 |

| This compound (25 µg/mL) | 41.32 ± 1.54 | 29.61 ± 1.62 | 13.51 ± 1.03 | 15.56 ± 1.35 |

| This compound (50 µg/mL) | Not Reported | Not Reported | Not Reported | 46.56 ± 1.31 |

Cell cycle distribution was analyzed after 48 hours of treatment.

Experimental Protocols

Isolation of this compound from Pine Bark

This protocol describes the extraction and purification of this compound from Pinus cembra L. bark.

Workflow for the Isolation of this compound

Methodology:

-

Extraction: Powdered pine bark is macerated with 80% aqueous methanol. The combined extracts are filtered and concentrated under reduced pressure, followed by lyophilization to obtain a raw extract.

-

Fractionation: The raw extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (n-hexane, chloroform, and ethyl acetate).

-

Chromatography: The ethyl acetate fraction, rich in stilbenes, is further purified using silica gel column chromatography. Fractions containing this compound are identified by thin-layer chromatography.

-

Final Purification: The target fractions are subjected to Sephadex LH-20 column chromatography and final purification is achieved by preparative high-performance liquid chromatography (HPLC).

Cell Viability Assay (MTT Assay)

-

Cell Seeding: HeLa cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

Treatment: Cells are treated with various concentrations of this compound (or vehicle control) and incubated for 48 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: HeLa cells are treated with this compound for 48 hours.

-

Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G₀/G₁, S, G₂/M) is determined.

Proposed Signaling Pathway for S-Phase Arrest

While the precise molecular mechanism of this compound-induced S-phase arrest in HeLa cells has not been fully elucidated, based on studies of structurally related stilbenes like pterostilbene and resveratrol, a putative signaling pathway can be proposed[2][3][4]. These compounds are known to modulate the expression and activity of key cell cycle regulatory proteins.

Proposed Signaling Pathway of this compound-Induced S-Phase Arrest

Pathway Description: this compound is hypothesized to induce S-phase cell cycle arrest in HeLa cells through the following mechanisms:

-

Upregulation of Tumor Suppressors: this compound may increase the expression of the tumor suppressor protein p53, which in turn activates the cyclin-dependent kinase inhibitor p21.

-

Inhibition of Cyclin/CDK Complexes: p21 can directly inhibit the activity of Cyclin E/CDK2 and Cyclin A/CDK2 complexes, which are crucial for the G₁/S transition and S-phase progression, respectively.

-

Downregulation of Cyclins: this compound may also directly downregulate the expression of Cyclin E and Cyclin A, further preventing the formation of active CDK complexes.

The culmination of these actions leads to a halt in the cell cycle during the S-phase, preventing DNA replication and subsequent cell division, which ultimately contributes to the observed cytotoxic effects.

Conclusion and Future Directions

This compound, a stilbene glycoside from pine bark, demonstrates significant potential as an anticancer agent, particularly against cervical cancer. Its ability to induce non-apoptotic cell death and cause S-phase cell cycle arrest highlights a promising mechanism of action. This technical guide provides the foundational data and methodologies for its study. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. In vivo studies are also warranted to evaluate its efficacy and safety in preclinical models, which will be crucial for its potential translation into a therapeutic agent.

References

- 1. Stilbene Glycosides in Pinus cembra L. Bark: Isolation, Characterization, and Assessment of Antioxidant Potential and Antitumor Activity on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pterostilbene Induces Cell Apoptosis and Cell Cycle Arrest in T-Cell Leukemia/Lymphoma by Suppressing the ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resveratrol induces growth inhibition, S-phase arrest, apoptosis, and changes in biomarker expression in several human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Review of Stilbene Glycosides: Focus on Pinostilbenoside

This technical guide offers an in-depth review of stilbene glycosides, a class of plant secondary metabolites, with a particular focus on pinostilbenoside. Stilbenes are phytoalexins, compounds produced by plants as a defense mechanism against stressors like infections and UV radiation.[1][2] Their fundamental structure is a 1,2-diphenylethylene backbone, which can undergo various modifications such as hydroxylation, methoxylation, and glycosylation, leading to a wide diversity of compounds with significant biological potential.[1] Glycosylation, the attachment of a sugar moiety, is known to enhance the water solubility, stability, and bioavailability of stilbenes, making their glycosides particularly interesting for therapeutic applications.[1]

This compound: Chemical and Physical Properties

This compound is a stilbene glycoside that has been isolated from the bark of conifers such as Pinus cembra L. and Pinus koraiensis.[1] It is the glycosylated form of pinostilbene (3-hydroxy-5-methoxy-stilbene). The addition of a glucose unit significantly alters its physicochemical properties compared to its aglycone.

| Property | Value | Source |

| Chemical Name | beta-D-Glucopyranoside, 4-[(1E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenyl | Generic |

| Molecular Formula | C21H24O8 | Generic |

| Molecular Weight | 404.41 g/mol | Generic |

| CAS Number | 58762-96-2 | Generic |

| Appearance | Powder | Generic |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate | Generic |

Biosynthesis of Stilbene Glycosides

Stilbenes are synthesized in plants via the phenylpropanoid pathway, which is a major route for the production of numerous phenolic compounds. The pathway begins with the amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted to a cinnamoyl-CoA derivative, such as p-coumaroyl-CoA. The key enzyme, stilbene synthase (STS), then catalyzes the condensation of this CoA-ester with three molecules of malonyl-CoA to form the characteristic C6-C2-C6 stilbene backbone, with resveratrol being a primary product. This aglycone can then be modified by other enzymes, including glucosyltransferases, which attach a sugar moiety to form the corresponding stilbene glycoside, such as this compound.

Biological and Pharmacological Activities

Stilbene glycosides exhibit a wide range of biological activities, including antioxidant, antitumor, and anti-inflammatory effects.[1][3]

Antioxidant Activity

The antioxidant capacity of stilbenes is often attributed to their phenolic hydroxyl groups, which can donate hydrogen atoms to scavenge free radicals. While glycosylation can sometimes reduce this activity by blocking a hydroxyl group, the resulting compounds often retain significant potential. The antioxidant activity of this compound and its analogue resveratroloside, isolated from Pinus cembra bark, has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1]

| Compound | Concentration | DPPH Scavenging Activity (%) | Source |

| This compound | 500 µg/mL | 16.51 ± 0.69 | [1][2] |

| Resveratroloside | 500 µg/mL | 19.34 ± 0.22 | [1][2] |

| Raw Pinus cembra Bark Extract | 500 µg/mL | 93.42 ± 0.16 | [1][2] |

Table 1: DPPH Radical Scavenging Activity of Stilbene Glycosides.

Antitumor and Cytotoxic Activity

Stilbene glycosides have demonstrated promising efficacy in reducing the viability and suppressing the proliferation of cancer cells.[1] Studies on human cervical carcinoma (HeLa) cells show that both resveratroloside and this compound induce cytotoxic effects.[1] this compound, in particular, was found to increase the number of dead cells through non-apoptotic mechanisms and reduce cell proliferation.[1]

| Compound | Concentration (µg/mL) | HeLa Cell Viability (%) | Source |

| This compound | 25 | 69.83 ± 1.63 | [1][2] |

| 50 | 54.40 ± 2.65 | [1][2] | |

| Resveratroloside | 25 | 73.17 ± 1.22 | [1][2] |

| 50 | 66.83 ± 2.11 | [1][2] |

Table 2: Effect of Stilbene Glycosides on HeLa Cell Viability after 48h exposure.

Anti-inflammatory Activity

Stilbenes are recognized for their anti-inflammatory properties, often exerted by modulating key signaling pathways like NF-κB and MAPKs.[3][4] For instance, piceid (resveratrol-3-O-glucoside) can reduce inflammation in LPS-stimulated macrophages.[3] The aglycone of this compound, pinostilbene, has been shown to inhibit inflammatory processes by modulating the PI3K/Akt pathway.[5] While direct quantitative data for this compound's anti-inflammatory action is emerging, the activity of related compounds suggests strong potential. For example, some stilbenes have shown potent inhibition of nitric oxide (NO) production in LPS-induced macrophages with IC50 values in the low micromolar range.[6]

Modulation of Cellular Signaling Pathways

The therapeutic effects of stilbenes are underpinned by their ability to interact with and modulate critical intracellular signaling pathways.[1] The aglycone of this compound, pinostilbene, has been identified as an inhibitor of the PI3K/Akt signaling pathway, which is crucial in regulating cell proliferation, survival, and epithelial-mesenchymal transition (EMT)—a key process in fibrosis and cancer metastasis.[5] By inhibiting the phosphorylation of PI3K and its downstream target Akt, pinostilbene can suppress TGF-β1-induced EMT in lung epithelial cells, suggesting a therapeutic avenue for pulmonary fibrosis.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Pinostilbene inhibits lung epithelial-mesenchymal transition and delays pulmonary fibrosis by modulating the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Stilbenes on Various Types of Inflammation | Encyclopedia MDPI [encyclopedia.pub]

The Therapeutic Potential of Pinostilbenoside: A Technical Guide for Drug Discovery and Development

An In-depth Exploration of a Promising Natural Stilbenoid

Pinostilbenoside, a naturally occurring stilbene glycoside, is emerging as a compound of significant interest within the scientific community. As a derivative of pinostilbene, it belongs to a class of polyphenolic compounds renowned for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its therapeutic potential, mechanisms of action, and relevant experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel natural compounds for therapeutic applications.

Introduction to this compound

This compound is a stilbene glycoside, meaning it is structurally characterized by a stilbene backbone with a covalently attached carbohydrate moiety.[1] This glycosylation is thought to enhance the stability and bioavailability of the parent compound, pinostilbene.[2] While research on this compound is not as extensive as that on its more famous relatives, resveratrol and pterostilbene, preliminary studies indicate a promising range of biological activities, including antioxidant and anticancer effects.[2][3]

Therapeutic Potential and Preclinical Findings

Current research, primarily from in vitro studies, suggests that this compound holds potential in several therapeutic areas. It is important to note that much of the mechanistic understanding is extrapolated from studies on its aglycone, pinostilbene, and other closely related stilbenoids.

Anticancer Activity

This compound has demonstrated notable cytotoxic activity against human cervical carcinoma (HeLa) cells.[2] Studies have shown that it can reduce cell viability and suppress proliferation.[2][3] Interestingly, this compound was found to be more effective than its counterpart, resveratroloside, in inducing non-apoptotic cell death and reducing the proliferation of HeLa cells at certain concentrations.[2] This suggests that the methoxylated nature of this compound may contribute to enhanced cytotoxic activity, a finding consistent with observations for other methoxylated stilbenes.[2] The anticancer effects of the parent compound, pinosylvin, are attributed to its ability to induce cell cycle arrest and promote apoptosis.[3]

Antioxidant Properties

As a phenolic compound, this compound possesses antioxidant properties, although in some assays, its activity is reported to be less potent than its aglycone or other stilbenes like resveratroloside.[2] Specifically, in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, this compound exhibited lower activity compared to resveratroloside.[2] This is consistent with the understanding that glycosylation of phenolic hydroxyl groups can negatively impact free radical scavenging capacity.[2] However, its antioxidant potential in a biological context, where it may modulate cellular antioxidant defense pathways, warrants further investigation.[2]

Neuroprotective and Anti-Inflammatory Potential (Inferred)

While direct evidence for this compound is limited, its aglycone, pinostilbene, has shown neuroprotective effects.[1] Pinosylvin, a closely related stilbenoid, is known to exert anti-inflammatory and neuroprotective effects by modulating various signaling pathways, including NF-κB and PI3K/Akt.[4][5] The anti-inflammatory mechanisms of stilbenoids often involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.[5][6] Given these activities within the stilbene class, it is plausible that this compound may also possess neuroprotective and anti-inflammatory properties, though this requires direct experimental validation.

Quantitative Data on Bioactivity

The following tables summarize the available quantitative data from key in vitro studies on this compound and related compounds for comparative analysis.

| Compound | Assay | Concentration | Result | Reference |

| This compound | DPPH Radical Scavenging | 166.67 µg/mL | 14.67 ± 0.51% scavenging | [2] |

| Resveratroloside | DPPH Radical Scavenging | 166.67 µg/mL | 19.88 ± 0.97% scavenging | [2] |

| This compound | Reducing Power Assay | 50 µg/mL | Absorbance: 0.09 ± 0.01 | [2] |

| Resveratroloside | Reducing Power Assay | 50 µg/mL | Absorbance: 0.49 ± 0.00 | [2] |

| This compound | Oxygen Radical Absorbance Capacity (ORAC) | Not specified | 1.89 ± 0.25 Trolox equivalents/µM | [2] |

| Resveratroloside | Oxygen Radical Absorbance Capacity (ORAC) | Not specified | 4.01 ± 0.71 Trolox equivalents/µM | [2] |

Table 1: In Vitro Antioxidant Activity of this compound and Resveratroloside.

| Compound | Cell Line | Concentration | Effect on Cell Viability/Proliferation | Reference |

| This compound | HeLa | 25 µg/mL | Higher activity in reducing cell proliferation than resveratroloside | [2] |

| This compound | HeLa | 25 µg/mL & 50 µg/mL | Higher activity in increasing non-apoptotic dead cells than resveratroloside | [2] |

| This compound | HeLa | 100 µg/mL | <30% cell viability | [2] |

| Resveratroloside | HeLa | 100 µg/mL | <30% cell viability | [2] |

Table 2: Cytotoxic Effects of this compound on HeLa Cells.

Mechanisms of Action and Signaling Pathways

Direct research into the signaling pathways modulated by this compound is still in its early stages. However, based on the activities of its aglycone and other stilbenoids, several pathways can be hypothesized to be involved in its therapeutic effects.

Putative Anticancer Signaling Pathways

The anticancer activity of stilbenoids like pinosylvin and pterostilbene has been linked to the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[3][7] It is plausible that this compound may exert its cytotoxic effects through similar mechanisms.

One of the central pathways implicated in the anticancer effects of related stilbenes is the MAPK/ERK pathway .[3] Pinosylvin has been shown to inhibit the invasion and migration of oral cancer cells by suppressing the phosphorylation of ERK1/2.[3] Another critical pathway is the PI3K/Akt pathway , which is a major regulator of cell survival.[4] Inhibition of this pathway is a common mechanism for inducing apoptosis in cancer cells.

Caption: Inferred Anticancer Signaling Pathways of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are summaries of key experimental protocols used in the study of this compound.

Isolation of this compound from Pinus cembra L. Bark

-

Extraction: Powdered bark of Pinus cembra L. is extracted with 80% aqueous methanol. The combined extracts are filtered, evaporated under reduced pressure, and freeze-dried.

-

Fractionation: The raw extract is suspended in water and successively extracted with diethyl ether, ethyl acetate, and n-butanol.

-

Chromatographic Separation: The resulting fractions are subjected to chromatographic separation to isolate individual compounds, including this compound. The structure is then confirmed using NMR and mass spectrometry.[2]

Caption: Experimental Workflow for this compound Isolation.

Cytotoxicity and Cell Viability Assays

-

Cell Culture: HeLa cells are cultured in appropriate media and conditions.

-

Treatment: Cells are incubated with varying concentrations of this compound (e.g., 25, 50, and 100 µg/mL) for a specified period (e.g., 48 hours).

-

Cell Viability Assessment: Cell viability can be determined using methods such as 7-amino-actinomycin (7-AAD) staining followed by flow cytometry.

-

Apoptosis vs. Necrosis: To distinguish between different modes of cell death, annexin V and 7-AAD double staining can be employed, followed by flow cytometric analysis.

-

Cell Proliferation Assay: Cell proliferation can be measured using carboxyfluorescein succinimidyl ester (CFSE) staining and subsequent analysis by flow cytometry.

-

Cell Cycle Analysis: The effect on the cell cycle can be assessed by staining with a DNA-intercalating dye like 4′,6-diamidino-2-phenylindole (DAPI) and analyzing the DNA content by flow cytometry.[2]

Future Directions and Conclusion

The therapeutic potential of this compound is a promising area of research that is still in its infancy. While initial studies have highlighted its cytotoxic and antioxidant activities, further investigation is imperative. Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound.

-

In Vivo Efficacy and Pharmacokinetics: Conducting animal studies to evaluate the therapeutic efficacy, safety profile, and pharmacokinetic properties of this compound.

-

Broader Therapeutic Screening: Investigating the potential of this compound in other therapeutic areas, such as neurodegenerative and inflammatory diseases, based on the known activities of related stilbenoids.

-

Synergistic Studies: Exploring the potential synergistic effects of this compound with existing therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Stilbene Glycosides in Pinus cembra L. Bark: Isolation, Characterization, and Assessment of Antioxidant Potential and Antitumor Activity on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. caringsunshine.com [caringsunshine.com]

- 7. Pinosylvin as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Determination of Pinostilbenoside using High-Performance Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction